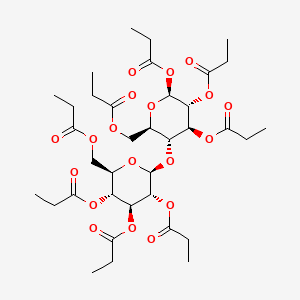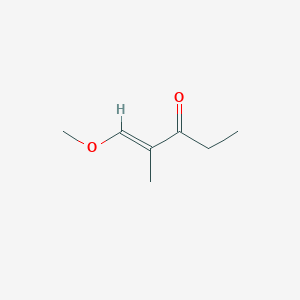
(1E)-1-Methoxy-2-methyl-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-Methoxy-2-methyl-1-penten-3-one is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and applications. The compound is known for its unique structure, which includes a methoxy group and a conjugated double bond, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-Methoxy-2-methyl-1-penten-3-one typically involves the reaction of 2-methyl-3-pentanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-1-Methoxy-2-methyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, sodium methoxide in methanol.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1E)-1-Methoxy-2-methyl-1-penten-3-one has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1E)-1-Methoxy-2-methyl-1-penten-3-one involves its interaction with various molecular targets and pathways. The compound’s methoxy group and conjugated double bond allow it to participate in electrophilic and nucleophilic reactions, influencing its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(E)-1-Methoxy-2-methylpent-1-en-3-one: A structural isomer with similar properties but different reactivity.
2-Methoxy-3-pentanone: Lacks the conjugated double bond, resulting in different chemical behavior.
1-Methoxy-2-methyl-1-butanone: A shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: (1E)-1-Methoxy-2-methyl-1-penten-3-one is unique due to its specific structure, which includes both a methoxy group and a conjugated double bond. This combination imparts distinct reactivity and makes it a valuable compound for various chemical and industrial applications.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(E)-1-methoxy-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C7H12O2/c1-4-7(8)6(2)5-9-3/h5H,4H2,1-3H3/b6-5+ |
Clé InChI |
AIFFWMXMBCHYFL-AATRIKPKSA-N |
SMILES isomérique |
CCC(=O)/C(=C/OC)/C |
SMILES canonique |
CCC(=O)C(=COC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)


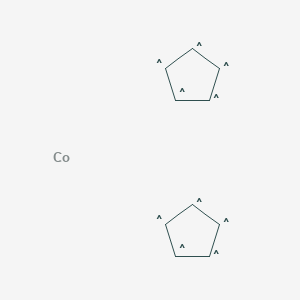
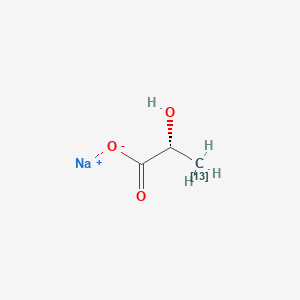
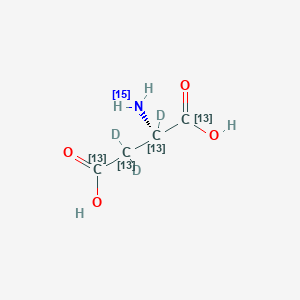



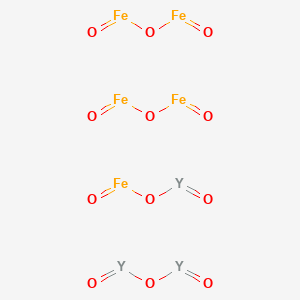

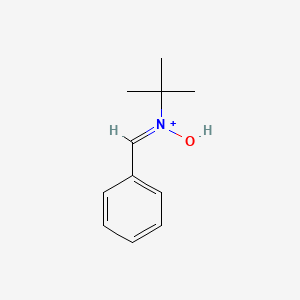
![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)
